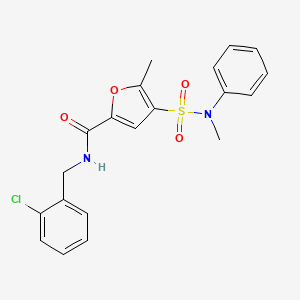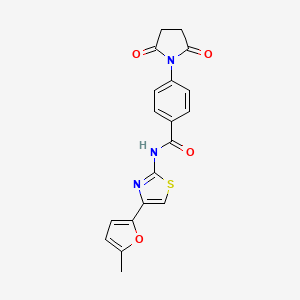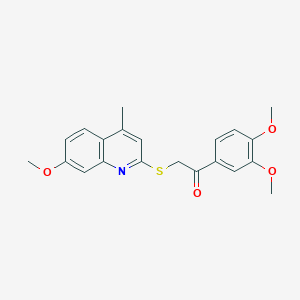![molecular formula C19H23O3P B2718392 (R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 1338454-03-7](/img/structure/B2718392.png)
(R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Phenol Derivatives : One application of compounds related to (R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is in the synthesis of phenol derivatives. For instance, a series of 4- or 6-(3-benzyl-2,3-dihydrobenzo[d]thiazol-2-yl)phenol derivatives was synthesized, involving the reaction of benzothiazole or 2,6-dimethylbenzothiazole with benzyl bromide in the presence of 2,6-dimethylphenol, 2,6-di-tert-butylphenol, or 2-tert-butyl-4-methylphenol (Nassiri, 2017).
Antineoplastic Properties : Another research domain is the exploration of antineoplastic properties of related compounds. A study on benzoxazole-2ylphosphonates, which are structurally similar, indicated their potential as anticancer agents. This involved the synthesis of 2-substituted-5,7-di-tert-butyl-2,3-dihydrobenzo[d]oxazol-2-ylphosphonate series and their evaluation against various carcinoma cell lines (Barghash, Ganoub, & Abdou, 2014).
Chiral Ligands for Asymmetric Hydrogenation : Compounds with a similar structural framework have been developed as chiral ligands for rhodium-catalyzed asymmetric hydrogenation. Such ligands demonstrated excellent enantioselectivities and reactivities, highlighting their potential in asymmetric synthesis (Tang et al., 2010).
Cycloaddition Reactions : Cycloaddition reactions of di-tert-butyl(di-tert-butylphenylsilylimino) silane, which shares similar substituents with the compound , have been explored. These reactions lead to the formation of various products, offering insights into the reactivity of such compounds (Niesmann, Klingebiel, & Noltemeyer, 1996).
Synthesis of Oxadiazoles with Antioxidant Activity : The synthesis of new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties, related to the compound , demonstrated significant free-radical scavenging ability. This indicates potential applications in antioxidant therapies (Shakir, Ariffin, & Abdulla, 2014).
Applications in Organic Synthesis : The use of similar compounds as chiral auxiliaries in organic synthesis, for instance in dipeptide synthesis, exemplifies the versatility of these compounds in stereoselective synthesis processes (Studer, Hintermann, & Seebach, 1995).
Metal-Free Cycloetherification : The development of metal-free tandem reactions, such as cycloetherification, using compounds structurally related to (R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, highlights their potential in synthetic organic chemistry (Li et al., 2017).
Nucleophilic Aromatic Substitution Reactions : These compounds also find application in nucleophilic aromatic substitution reactions. For instance, 2,6-di-tert-butyl-4-methylphenyl 2,3-methylenedioxybenzoate underwent successful reactions with aryllithium reagents, indicating a wide range of synthetic applications (Koike et al., 1997).
Safety and Hazards
Propriétés
IUPAC Name |
(3R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23O3P/c1-19(2,3)23-12-22-16-11-6-8-13(18(16)23)17-14(20-4)9-7-10-15(17)21-5/h6-11H,12H2,1-5H3/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPDUHMFZCEKIP-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1COC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@]1COC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N6-(3-(1H-imidazol-1-yl)propyl)-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2718309.png)





![Oxiran-2-yl-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2718318.png)
![6-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2718319.png)
![Benzyl N-[(isopropylcarbamoyl)methyl]carbamate](/img/structure/B2718320.png)




![(Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2718332.png)